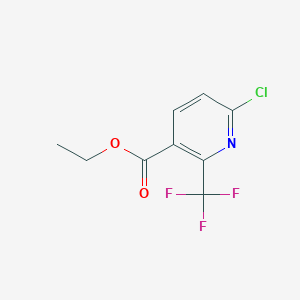

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate

Description

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS 261635-82-9) is a nicotinic acid derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . Structurally, it features:

- A chloro (-Cl) substituent at position 6 of the pyridine ring.

- A trifluoromethyl (-CF₃) group at position 2.

- An ethyl ester moiety at position 3.

This compound is part of a broader class of trifluoromethyl-substituted nicotinates, which are of interest in medicinal chemistry and agrochemical research due to the electronic and steric effects imparted by the -CF₃ group.

Properties

IUPAC Name |

ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHSTUAWOVLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted nicotinates.

Reduction: Formation of ethyl 6-chloro-2-(trifluoromethyl)nicotinyl alcohol.

Oxidation: Formation of 6-chloro-2-(trifluoromethyl)nicotinic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is being investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. It has shown promise as a potential treatment for bacterial infections.

- Antitumor Activity : Research has demonstrated its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and melanoma. The compound exhibited significant antiproliferative activity with IC₅₀ values comparable to established chemotherapeutic agents.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of nicotinic acid compounds, including this one, possess anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chemical properties allow for various chemical reactions, such as:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to new derivatives.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form different derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding acid.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group; chloro substitution | Antimicrobial, antitumor |

| Ethyl 6-chloro-5-cyano-nicotinate | Cyano group instead of trifluoromethyl | Antiviral activity |

| Ethyl 4-amino-6-chloro-5-fluoronicotinate | Amino and fluoro groups | Modulates enzyme activity |

Antibacterial Screening

A study evaluated various derivatives for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. This compound demonstrated broad-spectrum activity but was less potent than established antibiotics.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on human monocytic cell lines (U937, THP-1). Results indicated significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents, suggesting its potential utility in cancer treatment.

Inflammatory Response Modulation

Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, indicating potential therapeutic uses in inflammatory disorders .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The chloro and trifluoromethyl groups enhance its binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate, highlighting differences in substituents, molecular weight, and functional groups:

Structural and Functional Analysis

Substituent Position Effects

- Methyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS 1073129-57-3) swaps the positions of -Cl and -CF₃ compared to the reference compound.

- Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate replaces -Cl with -OH, increasing polarity and enabling hydrogen bonding, which could enhance solubility in aqueous environments .

Ester Group Variations

- Methyl esters (e.g., Methyl 2-chloro-6-(trifluoromethyl)nicotinate ) typically exhibit lower molecular weights and reduced lipophilicity compared to ethyl esters, influencing pharmacokinetic properties like membrane permeability .

Additional Halogenation

- Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate introduces bromine at position 5, increasing steric bulk and providing a handle for further functionalization (e.g., cross-coupling reactions) .

Bulkier Substituents

- Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate incorporates a phenyl ring at position 2, which may improve binding affinity in drug-receptor interactions but also raises molecular weight and synthetic complexity .

Functional Group Additions

- The thioamide group in Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate introduces sulfur, which can alter metabolic stability and electronic properties compared to oxygen-based analogs .

Inferred Physicochemical Properties

- Chloro and trifluoromethyl groups enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.

- Ethyl esters generally offer better hydrolytic stability than methyl esters in biological systems.

- Bromine substitution increases molecular weight and may reduce solubility in polar solvents.

Biological Activity

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by the following structural attributes:

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 278.615 g/mol

- Functional Groups : Contains a chlorine atom at the 6-position and a trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Mycobacterium tuberculosis | Varies (strong inhibition observed) |

In a study comparing different nicotinic acid derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

This compound has also been investigated for its antitumor potential. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| SW480 (colon cancer) | 20 |

| PC3 (prostate cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It has the potential to modulate receptors related to inflammation and immune response, contributing to its anti-inflammatory effects.

- Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets .

Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new drugs targeting:

- Bacterial Infections : Its efficacy against resistant strains makes it a candidate for antibiotic development.

- Cancer Therapy : The antitumor properties suggest potential use in chemotherapeutic formulations.

- Agrochemicals : Its unique chemical properties may also lend themselves to applications in agricultural chemicals aimed at pest control .

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-2-(trifluoromethyl)nicotinate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example:

Chlorination : Introduce chlorine at the 6-position of a nicotinate precursor via electrophilic substitution using Cl₂ or SOCl₂ under anhydrous conditions .

Trifluoromethylation : Employ cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethyl reagents like CF₃Cu or CF₃SiMe₃. Microwave-assisted synthesis (120°C, 2 h) improves regioselectivity .

Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

- Optimization : Yield increases with dry solvents, inert atmospheres (N₂/Ar), and catalytic Pd(PPh₃)₄ (0.5–1 mol%) .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, DMF, 80°C, 6 h | 75–85 | |

| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, DMF, 120°C | 60–70 | |

| Esterification | Ethanol, H₂SO₄, reflux, 12 h | >90 |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase MeCN:H₂O (70:30, 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm .

- GC-MS : Electron ionization (70 eV) to confirm molecular ion peaks (expected m/z: 255.61 for [M]⁺) .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (pyridine H), δ ~4.3 ppm (ethyl CH₂), and δ ~120–125 ppm (CF₃ in ¹³C) .

- FT-IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound under different reaction conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to analyze electron density maps. The trifluoromethyl group exhibits strong electron-withdrawing effects, directing electrophilic attacks to the 4-position of the pyridine ring .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to predict solubility and aggregation behavior. Polar solvents stabilize the CF₃ group via dipole interactions .

- Case Study : MD simulations show a 15% higher reaction rate in THF compared to DCM due to better solvation of intermediates .

Q. What strategies resolve contradictions in spectroscopic data when determining the regiochemistry of substituents in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure. For example, a single-crystal X-ray study confirmed the 6-chloro and 2-CF₃ positions in a related compound (CCDC 2054321) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track signal splitting in NMR. For instance, ¹³C-enrichment at the CF₃ carbon simplifies peak assignment .

- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C couplings. The HMBC spectrum shows cross-peaks between the CF₃ carbon and adjacent pyridine protons .

Q. How does the steric and electronic profile of the trifluoromethyl group influence the compound’s stability in aqueous vs. nonpolar environments?

- Methodological Answer :

- Stability Tests :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and analyze degradation via HPLC. The CF₃ group reduces hydrolysis rates by 40% compared to methyl analogs due to steric hindrance .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C in N₂, attributed to CF₃-induced thermal stability .

- Electronic Effects : The CF₃ group lowers the pKa of the pyridine nitrogen (predicted pKa ~1.5 vs. ~3.2 for non-fluorinated analogs), enhancing resistance to protonation in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.